Spiro[4.7]dodecane
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Overview
Description
Spiro[4.7]dodecane: is a unique organic compound characterized by its spirocyclic structure, where two rings are connected through a single carbon atom. This compound has a molecular formula of C12H22 and is known for its stability and interesting chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Spiro[4.7]dodecane typically involves cyclization reactions. One common method is the intramolecular cyclization of appropriate precursors under acidic or basic conditions. For example, the cyclization of 1,6-dibromohexane with sodium or potassium tert-butoxide can yield this compound .
Industrial Production Methods: Industrial production of this compound may involve similar cyclization techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as palladium or nickel may also be employed to facilitate the cyclization process .
Chemical Reactions Analysis
Types of Reactions: Spiro[4.7]dodecane undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a metal catalyst (e.g., palladium on carbon) can convert this compound into more saturated hydrocarbons.
Substitution: Halogenation reactions with chlorine or bromine can introduce halogen atoms into the spirocyclic structure.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Chlorine or bromine in the presence of a radical initiator.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated spirocyclic compounds.
Scientific Research Applications
Chemistry: Spiro[4.7]dodecane is used as a building block in organic synthesis. Its unique structure makes it valuable in the synthesis of complex molecules and materials .
Biology and Medicine: Research has explored the potential of this compound derivatives in medicinal chemistry. These derivatives may exhibit biological activities such as antimicrobial or anticancer properties .
Industry: In the industrial sector, this compound is used in the production of high-density fuels and lubricants.
Mechanism of Action
The mechanism of action of Spiro[4.7]dodecane and its derivatives often involves interactions with specific molecular targets. For example, in biological systems, these compounds may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The spirocyclic structure can enhance binding affinity and selectivity .
Comparison with Similar Compounds
- Spiro[5.6]dodecane
- Spiro[4.5]decane
- Spiro[5.5]undecane
Comparison: Spiro[4.7]dodecane is unique due to its specific ring size and stability. Compared to Spiro[5.6]dodecane, it has a smaller ring size, which can influence its reactivity and physical properties. Spiro[4.5]decane and Spiro[5.5]undecane also differ in ring size and may exhibit different chemical behaviors .
Properties
CAS No. |
1197-84-8 |
---|---|
Molecular Formula |
C12H22 |
Molecular Weight |
166.30 g/mol |
IUPAC Name |
spiro[4.7]dodecane |
InChI |
InChI=1S/C12H22/c1-2-4-8-12(9-5-3-1)10-6-7-11-12/h1-11H2 |
InChI Key |
WNHBZUBVGXTMEL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC2(CCC1)CCCC2 |
Origin of Product |
United States |
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